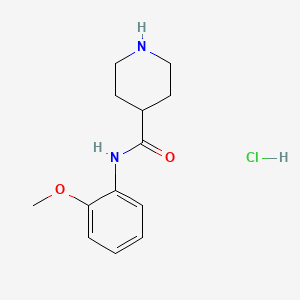

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride

Description

N-(2-Methoxyphenyl)piperidine-4-carboxamide hydrochloride is a piperidine derivative featuring a 2-methoxyphenyl substituent linked via a carboxamide group. This compound is structurally related to ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, as suggested by analogs like WAY-100635, which shares a 2-methoxyphenyl-piperazinyl moiety . The methoxy group at the ortho position on the phenyl ring may influence electronic properties and receptor-binding specificity.

Properties

IUPAC Name |

N-(2-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMRKAJOKWOYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655370 | |

| Record name | N-(2-Methoxyphenyl)piperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019851-99-0, 937688-17-0 | |

| Record name | 4-Piperidinecarboxamide, N-(2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)piperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of 2-methoxyaniline with piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an organic solvent. The final product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:

Chemistry: It is used as a reactant in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is thought to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The piperidine-4-carboxamide scaffold is a common framework in medicinal chemistry. Key structural variations among analogs include substituents on the phenyl ring and modifications to the piperidine moiety. Below is a comparative analysis of select compounds:

Table 1: Structural and Molecular Comparison

*CAS 1423027-20-6, marketed for industrial research .

Key Observations:

Substituent Position :

- The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl isomer (). The ortho-methoxy group may sterically hinder interactions with flat receptor binding sites compared to the para isomer.

- 5-Chloro-2-hydroxyphenyl () introduces both electron-withdrawing (Cl) and hydrophilic (OH) groups, likely reducing membrane permeability compared to the methoxy analog.

2-Fluorophenethyl () adds lipophilicity, enhancing blood-brain barrier penetration compared to polar substituents like hydroxyl or methoxy.

Pharmacological and Functional Insights

While direct activity data for N-(2-methoxyphenyl)piperidine-4-carboxamide HCl is scarce, insights can be extrapolated from related compounds:

- WAY-100635 (): A well-characterized 5-HT₁A receptor antagonist with a 2-methoxyphenyl-piperazinyl group. piperazine linkages may modulate selectivity.

- HBK Series (): Piperazine derivatives with phenoxy-ethoxyethyl chains showed varying affinities for serotonin and adrenergic receptors. Substituent bulk and polarity critically influenced receptor selectivity, highlighting the importance of the 2-methoxyphenyl group’s moderate size and electron-donating nature.

Biological Activity

N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 270.76 g/mol

- Structure : The compound features a piperidine ring substituted with a 2-methoxyphenyl group and a carboxamide functional group, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

This compound primarily interacts with specific molecular targets within biological systems. Notably, it has been shown to:

- Inhibit DNA Gyrase : This inhibition disrupts bacterial DNA replication, suggesting potential antibacterial properties.

- Modulate Neurotransmitter Systems : The compound appears to influence pain perception and mood regulation by interacting with receptors in the central nervous system.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Analgesic and Anti-inflammatory Effects : In vitro studies have demonstrated its potential as an analgesic, with mechanisms likely involving modulation of pain pathways.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in leukemia cell lines .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

Case Studies

- Analgesic Activity : A study investigated the analgesic effects of the compound in animal models, demonstrating a reduction in pain responses comparable to standard analgesics.

- Antitumor Efficacy : Another study evaluated its effects on various cancer cell lines, revealing potent inhibitory effects on cell growth and induction of apoptosis through caspase activation pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Lipid Solubility : The compound's structure allows it to cross biological membranes effectively, which is essential for its therapeutic applications.

- Metabolism : Similar compounds have shown variable metabolic stability, indicating that modifications may enhance bioavailability and reduce toxicity .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride?

The compound is typically synthesized via a multi-step process involving:

- Amide bond formation : Reacting 2-methoxyphenylamine with piperidine-4-carboxylic acid derivatives (e.g., acid chlorides) under basic conditions (e.g., triethylamine) .

- Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.

- Purification : Use column chromatography or recrystallization to isolate high-purity product (>95%) . Key parameters include temperature control (0–25°C for exothermic steps) and inert atmospheres to prevent oxidation.

Q. How can researchers validate the structural integrity of this compound?

Structural confirmation requires:

- Spectroscopic methods : H/C NMR to verify the methoxyphenyl and piperidine moieties (e.g., δ 3.8 ppm for methoxy protons) .

- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 265.3 for the free base) .

- X-ray crystallography : For absolute configuration determination (similar piperidine derivatives have been resolved with COD database entries) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly in water. Adjust pH with HCl/NaOH to enhance aqueous solubility .

- Stability : Stable at −20°C in airtight containers; avoid prolonged exposure to light or moisture to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Structure-activity relationship (SAR) studies suggest:

- Methoxy position : Ortho-substitution (2-methoxy) enhances receptor binding affinity compared to para-substituted analogs, likely due to steric and electronic effects .

- Piperidine substitution : N-Methylation reduces metabolic clearance but may decrease target selectivity .

- Hydrochloride salt : Improves bioavailability by enhancing solubility in physiological buffers . Methodology: Compare analogs using in vitro assays (e.g., receptor binding) and molecular docking simulations .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Common issues include:

- ADME challenges : Poor oral bioavailability due to first-pass metabolism (e.g., CYP3A4-mediated oxidation). Use pharmacokinetic studies with LC-MS/MS to quantify plasma concentrations .

- Off-target effects : Employ knockout models or selective inhibitors to isolate target-specific activity .

- Species variability : Test in multiple animal models (e.g., rodents vs. primates) to assess translational relevance .

Q. What strategies optimize compound stability in long-term pharmacological studies?

- Formulation : Use lyophilized powders or nanocrystal dispersions to enhance shelf life .

- Analytical monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track degradation products (e.g., free amine or methoxyphenyl fragments) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Target engagement : Radioligand binding assays (e.g., H-labeled analogs) for receptor occupancy studies .

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling cascades .

- Cryo-EM/X-ray co-crystallization : Resolve binding interactions with target proteins (e.g., GPCRs or kinases) .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste disposal : Neutralize with sodium bicarbonate before incineration, adhering to EPA guidelines .

Q. How should researchers address conflicting toxicity data in literature?

Q. What advanced applications are emerging for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.